molecular formula C16H14N2O3S B1595382 Methyl 2-(3-benzoylthioureido)benzoate CAS No. 77711-35-4

Methyl 2-(3-benzoylthioureido)benzoate

Cat. No. B1595382
CAS RN: 77711-35-4
M. Wt: 314.4 g/mol
InChI Key: KBHZYUXTUBJGQF-UHFFFAOYSA-N
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Description

Methyl 2-(3-benzoylthioureido)benzoate (MTB) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used in the synthesis of several other compounds. MTB is an important compound for its ability to act as a catalyst in a variety of reactions, including the synthesis of other compounds. In addition, it can be used as a reagent in the study of biochemical and physiological processes.

Scientific Research Applications

Nonlinear Optical Properties

Methyl 2-(3-benzoylthioureido)benzoate (MBTB) demonstrates significant potential in nonlinear optical (NLO) applications. It exhibits strong third-order NLO polarizability, which is essential for advanced functional applications in NLO materials. This property is attributed to its effective charge-transfer characteristics, making it a promising candidate for materials science applications in the NLO field (Ashfaq et al., 2021).

Potential in Synthesis of Bioactive Molecules

Methyl 2-formyl benzoate, a related compound, is known for its versatility in organic synthesis, especially as a precursor in the synthesis of bioactive molecules with various pharmacological activities. This suggests that compounds like MBTB could also be significant in the preparation of pharmaceuticals due to their structural and chemical properties (Farooq & Ngaini, 2019).

Importance in Crystal Engineering

MBTB's molecular structure plays a vital role in crystal engineering, particularly in the study of crystal packing and stability. The molecular configuration, stabilized by intramolecular bonding, contributes to the understanding of noncovalent interactions in crystal structures. This is significant for the development of new materials with specific crystallographic properties (Ashfaq et al., 2021).

Application in Chemical Synthesis

Compounds similar to MBTB are used in chemical syntheses, such as in the preparation of protected ribonucleosides for RNA and DNA-RNA mixtures. This indicates the potential utility of MBTB in nucleic acid chemistry and the synthesis of related biochemical compounds (Kempe et al., 1982).

Insecticidal Properties

While not directly about MBTB, studies on methyl benzoate, a structurally related compound, show insecticidal properties against various pests. This suggests the possibility of MBTB or its derivatives being explored for similar applications in pest control and agriculture (Larson et al., 2021).

properties

IUPAC Name

methyl 2-(benzoylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-15(20)12-9-5-6-10-13(12)17-16(22)18-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZYUXTUBJGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358212
Record name Methyl 2-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-benzoylthioureido)benzoate

CAS RN

77711-35-4
Record name Methyl 2-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ashfaq, MN Tahir, S Muhammad, KS Munawar… - ACS …, 2021 - ACS Publications
In the current research work, unsymmetrical acyl thiourea derivatives, 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)…
Number of citations: 35 pubs.acs.org
U Neumann, M Gutschow - Bioorganic Chemistry, 1995 - Elsevier
3,1-Benzothiazin-4-ones are suIfur analogs of the potent serine protease inactivators of the 3, l-benzoxazin-4-one type, which acylate the serine residue within the active site of the …
Number of citations: 46 www.sciencedirect.com

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